~15-Fold Potency Advantage of Thielocin A1beta over Its Closest Structural Congener Thielocin A1alpha Against Rat sPLA₂-II
Within the same thielocin compound family isolated from a single fermentation, Thielocin A1beta demonstrates approximately 15.5-fold greater inhibitory potency against rat group II sPLA₂ than its closest structural analog, Thielocin A1alpha, which shares the identical molecular formula (C₅₄H₆₀O₁₈) and differs only in stereochemical or regioisomeric arrangement . This potency gap is the largest among the co-isolated A-series congeners and identifies A1beta as the unambiguously preferred tool for rat sPLA₂-II inhibition studies.
| Evidence Dimension | Inhibitory potency (IC₅₀) against rat group II secretory phospholipase A₂ |
|---|---|
| Target Compound Data | IC₅₀ = 0.0033 µM (3.3 nM) |
| Comparator Or Baseline | Thielocin A1alpha: IC₅₀ = 0.051 µM (51 nM) |
| Quantified Difference | ~15.5-fold (~1.2 log units) greater potency for A1beta |
| Conditions | Purified rat group II sPLA₂ enzyme assay; both compounds isolated from Thielavia terricola RF-143 fermentation broth . |
Why This Matters
Procuring Thielocin A1alpha instead of A1beta for rat sPLA₂-II studies would require ~15-fold higher compound concentration to achieve equivalent target engagement, substantially increasing the risk of off-target effects and solubility-limited artifacts.
- [1] Matsumoto K, Tanaka K, Matsutani S, et al. Isolation and biological activity of thielocins: novel phospholipase A2 inhibitors produced by Thielavia terricola RF-143. J Antibiot (Tokyo). 1995 Feb;48(2):106-12. doi:10.7164/antibiotics.48.106. PMID: 7706119. View Source
- [2] Ibrahim SRM, Mohamed SGA, Altyar AE, Mohamed GAA. Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities. Metabolites. 2021 Oct 5;11(10):683. doi:10.3390/metabo11100683. (Table reporting Thielocin A1α IC₅₀ = 0.051 µM against rat PLA2-II). View Source
